Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-
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Overview
Description
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is an organic compound with the molecular formula C21H18O. It is a type of benzophenone derivative, characterized by the presence of two phenyl groups attached to a central carbonyl group, with additional methyl groups on the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] typically involves the Friedel-Crafts acylation reaction. This reaction involves the use of an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is often carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] involves its interaction with specific molecular targets and pathways. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the phenyl rings can engage in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-:
Methanone, bis[4-(diethylamino)phenyl]-: Similar structure with diethylamino groups, used in photoinitiators.
Methanone, bis(4-methylphenyl)-:
Uniqueness
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other benzophenone derivatives.
Properties
CAS No. |
57878-27-0 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3-benzoyl-2,4-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-13-14-19(21(23)17-9-5-3-6-10-17)16(2)20(15)22(24)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
IOTJWKDFCBSKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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